

Application Note: Lentiviral Expression of Frizzled-6 (FZD6) for Wnt Signaling Studies

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Compound of Interest

Compound Name: Sag1.3

Cat. No.: B610663

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Introduction

Frizzled-6 (FZD6) is a seven-transmembrane domain receptor that is a member of the Frizzled family, which act as receptors for Wnt signaling proteins. FZD6 is particularly implicated in the non-canonical Wnt signaling pathways, such as the Wnt/Planar Cell Polarity (PCP) pathway, which governs cell polarity and migration. Dysregulation of FZD6 expression has been linked to various cancers, making it a target of interest for therapeutic development.

Lentiviral-mediated gene expression is a powerful tool for achieving stable, long-term expression of a gene of interest, like FZD6, in a wide variety of cell types, including both dividing and non-dividing cells. This application note provides a detailed protocol for the lentiviral expression of FZD6 in a target cell line for the purpose of studying its role in Wnt signaling.

While the term "**Sag1.3**" is not found in publicly available scientific literature, this protocol is broadly applicable to various reporter cell lines and experimental models used to study Wnt signaling. The methodologies described herein can be adapted for use with specific cellular backgrounds relevant to the researcher's interests.

Data Presentation

Effective validation of FZD6 overexpression is critical. The following tables provide templates for presenting quantitative data from common validation experiments.

Table 1: Quantitative PCR (qPCR) Analysis of FZD6 mRNA Expression

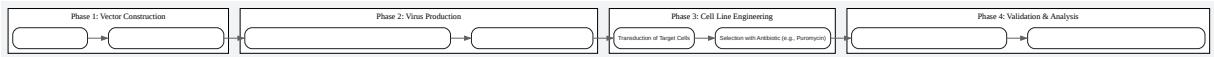
Cell Line	Transduction Condition	Relative FZD6 mRNA Expression (Fold Change)	Standard Deviation	p-value
HEK293T	Non-transduced	1.0	0.12	-
HEK293T	pLenti-GFP (Control)	1.2	0.15	>0.05
HEK293T	pLenti-FZD6	48.5	3.1	<0.001

Table 2: Densitometry Analysis of FZD6 Protein Expression from Western Blot

Cell Line	Transduction Condition	Normalized FZD6/GAPDH Ratio	Standard Deviation	p-value
MDA-MB-231	Non-transduced	0.1	0.02	-
MDA-MB-231	pLenti-GFP (Control)	0.15	0.03	>0.05
MDA-MB-231	pLenti-FZD6	8.2	0.75	<0.001

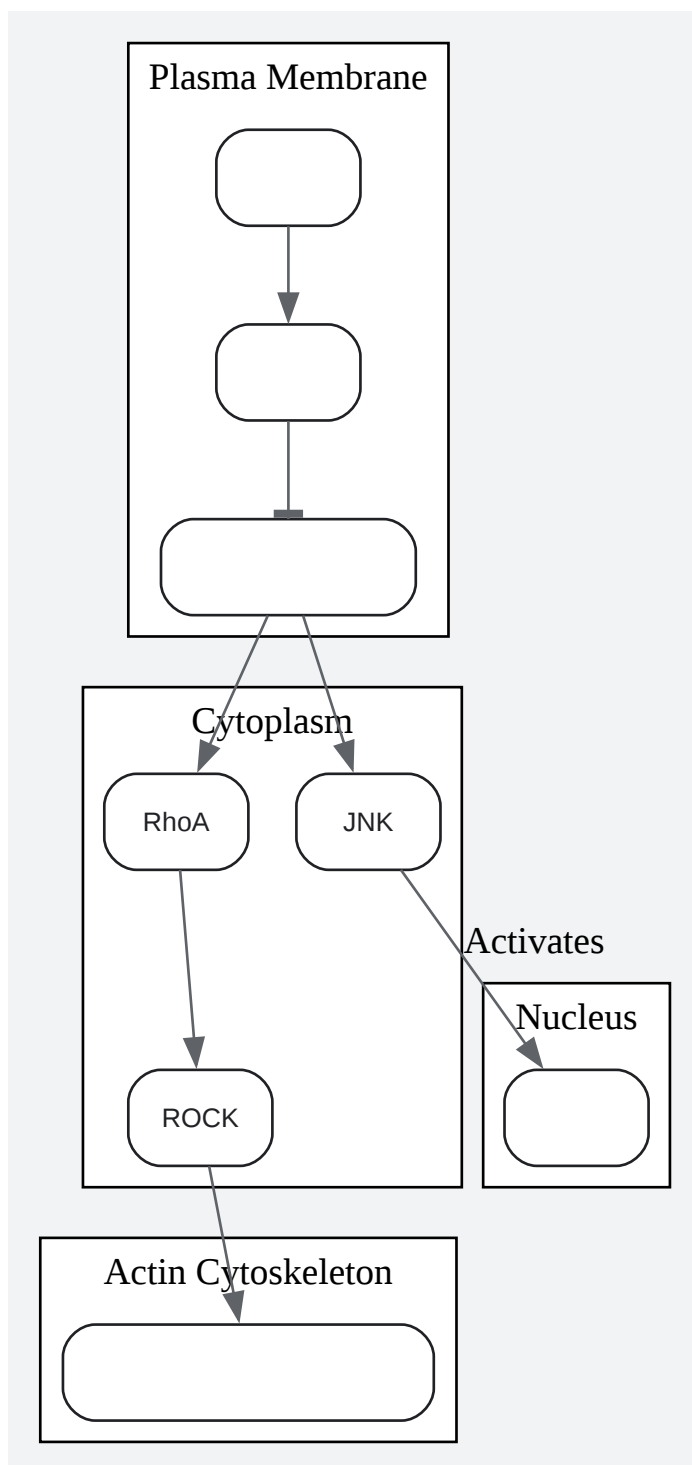
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall experimental workflow and a simplified FZD6-mediated signaling pathway.



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Experimental workflow for lentiviral expression of FZD6.



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Simplified FZD6-mediated Wnt/PCP signaling pathway.

Protocols

Protocol 1: Cloning of Human FZD6 into a Lentiviral Expression Vector

- **Primer Design and PCR Amplification:** Design primers to amplify the full-length coding sequence of human FZD6 from a cDNA library. Include restriction sites compatible with your chosen lentiviral vector (e.g., pLenti-C-mGFP-P2A-Puro).
- **Restriction Digest:** Digest both the amplified FZD6 PCR product and the lentiviral vector with the selected restriction enzymes (e.g., EcoRI and BamHI) for 2 hours at 37°C.
- **Ligation:** Ligate the digested FZD6 insert into the linearized lentiviral vector using T4 DNA ligase at 4°C overnight.
- **Transformation:** Transform the ligation product into competent E. coli cells and select for positive colonies on an ampicillin-containing agar plate.
- **Verification:** Confirm the correct insertion of FZD6 by Sanger sequencing.

Protocol 2: Lentivirus Production and Transduction

- **Cell Seeding:** Seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
- **Transfection:** Co-transfect the HEK293T cells with the pLenti-FZD6 vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- **Virus Harvest:** Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter.
- **Transduction:** Add the viral supernatant to the target cells (e.g., MDA-MB-231) in the presence of polybrene (8 µg/mL).
- **Selection:** After 48-72 hours, replace the medium with fresh medium containing a selection agent, such as puromycin (concentration to be determined by a kill curve).

- Expansion: Expand the stable, puromycin-resistant cell population for subsequent experiments.

Protocol 3: Validation of FZD6 Overexpression

A. Quantitative PCR (qPCR)

- RNA Extraction: Extract total RNA from both the control (e.g., pLenti-GFP transduced) and FZD6-overexpressing cells.
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, FZD6-specific primers, and primers for a housekeeping gene (e.g., GAPDH).
- Analysis: Calculate the relative expression of FZD6 using the $\Delta\Delta C_t$ method.

B. Western Blot

- Protein Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
- Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with a primary antibody against FZD6 overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., GAPDH) for normalization.
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